

# 2-Bromoheptane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: 2-Bromoheptane

Cat. No.: B1584549

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An In-depth Exploration of the Synthesis, Reactivity, and Applications of a Key Organobromine Intermediate

## Abstract

**2-Bromoheptane**, a secondary alkyl halide, is a versatile organobromine compound with significant applications in organic synthesis and as an intermediate in the development of pharmaceuticals. Its reactivity, governed by the presence of a bromine atom on the second carbon of a seven-carbon chain, allows for a variety of transformations, including nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the core chemical and physical properties of **2-bromoheptane**, detailed experimental protocols for its synthesis and purification, and an exploration of its key reactions. Furthermore, it delves into its role as a building block in the synthesis of more complex molecules, particularly within the context of drug discovery and development.

## Core Properties of 2-Bromoheptane

**2-Bromoheptane** is a colorless to light-yellow liquid with a characteristic halogenated hydrocarbon odor.<sup>[1]</sup> A thorough understanding of its physical and chemical properties is fundamental for its effective use in research and development.

## Physical and Chemical Properties

The key physical and chemical properties of **2-bromoheptane** are summarized in the table below, providing a quick reference for laboratory applications.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>15</sub> Br	[2]
Molecular Weight	179.10 g/mol	[3]
CAS Number	1974-04-5	[2]
Appearance	Colorless to light-yellow liquid	[1]
Boiling Point	168 °C at 760 mmHg	[4]
64-66 °C at 21 mmHg	[4]	
Melting Point	-47 °C	
Density	1.142 g/mL at 25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.447	[4]
Solubility	Soluble in organic solvents like ether and chloroform; limited solubility in water.	[4]
Flash Point	54 °C (129 °F)	

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **2-bromoheptane**. The following table summarizes key spectral data.

Spectroscopy	Key Features and Interpretations
$^1\text{H}$ NMR	The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Key signals include a multiplet for the proton on the carbon bearing the bromine atom (C2-H) and distinct signals for the methyl and methylene groups of the heptyl chain.
$^{13}\text{C}$ NMR	The carbon NMR spectrum shows seven distinct signals corresponding to the seven carbon atoms in the 2-bromoheptane molecule. The carbon atom attached to the bromine (C2) will be shifted downfield compared to the other $\text{sp}^3$ hybridized carbons.
IR Spectroscopy	The infrared spectrum will show characteristic C-H stretching and bending vibrations for the alkyl chain. A key absorption band corresponding to the C-Br stretching vibration is also expected.
Mass Spectrometry	The mass spectrum will exhibit a molecular ion peak ( $\text{M}^+$ ) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will correspond to the loss of bromine and various alkyl fragments.

## Synthesis and Purification

The synthesis of **2-bromoheptane** can be achieved through various methods, with the free radical bromination of heptane being a common approach. For applications requiring high purity, subsequent purification is essential.

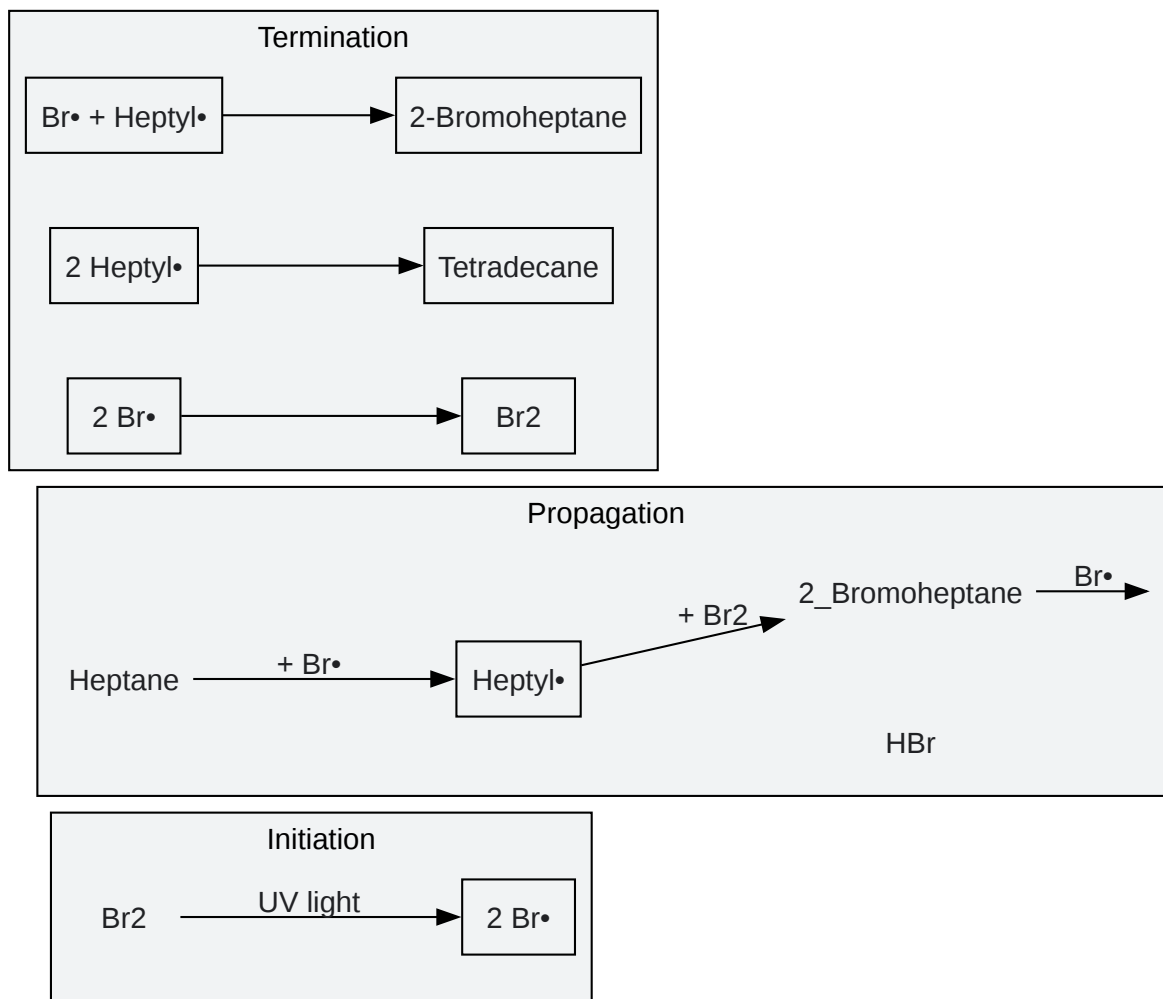
## Synthesis of 2-Bromoheptane via Free Radical Bromination of Heptane

This method involves the reaction of heptane with bromine in the presence of ultraviolet (UV) light, which initiates a free radical chain reaction.

#### Experimental Protocol:

- **Reaction Setup:** In a flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place n-heptane. The apparatus should be placed under a UV lamp.
- **Initiation:** Gently heat the heptane to reflux.
- **Propagation:** Slowly add a solution of bromine in n-heptane from the dropping funnel while irradiating the mixture with UV light. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.
- **Termination:** Continue the reaction until all the bromine has been added and the color has faded.
- **Work-up:** Cool the reaction mixture to room temperature. Wash the mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and then a saturated sodium bicarbonate solution to neutralize any HBr formed. Finally, wash with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter the drying agent and purify the crude **2-bromoheptane** by fractional distillation.

The free radical bromination of heptane proceeds via a three-step mechanism: initiation, propagation, and termination.



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Free Radical Bromination of Heptane.

## Purification by Fractional Distillation

Fractional distillation is the primary method for purifying **2-bromoheptane** from reaction byproducts and unreacted starting materials.<sup>[1][5][6][7][8]</sup> This technique separates liquids based on their boiling points.

### Experimental Protocol:

- **Apparatus Setup:** Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.<sup>[1]</sup>
- **Charging the Flask:** Add the crude **2-bromoheptane** to the distillation flask along with a few boiling chips to ensure smooth boiling.<sup>[1]</sup>
- **Heating:** Gently heat the flask using a heating mantle.
- **Fraction Collection:** As the mixture heats, the component with the lowest boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.<sup>[5]</sup> Monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of **2-bromoheptane** (approximately 64-66 °C at 21 mmHg).<sup>[4]</sup>
- **Completion:** Stop the distillation when the temperature begins to rise significantly or when only a small amount of residue remains in the distillation flask.

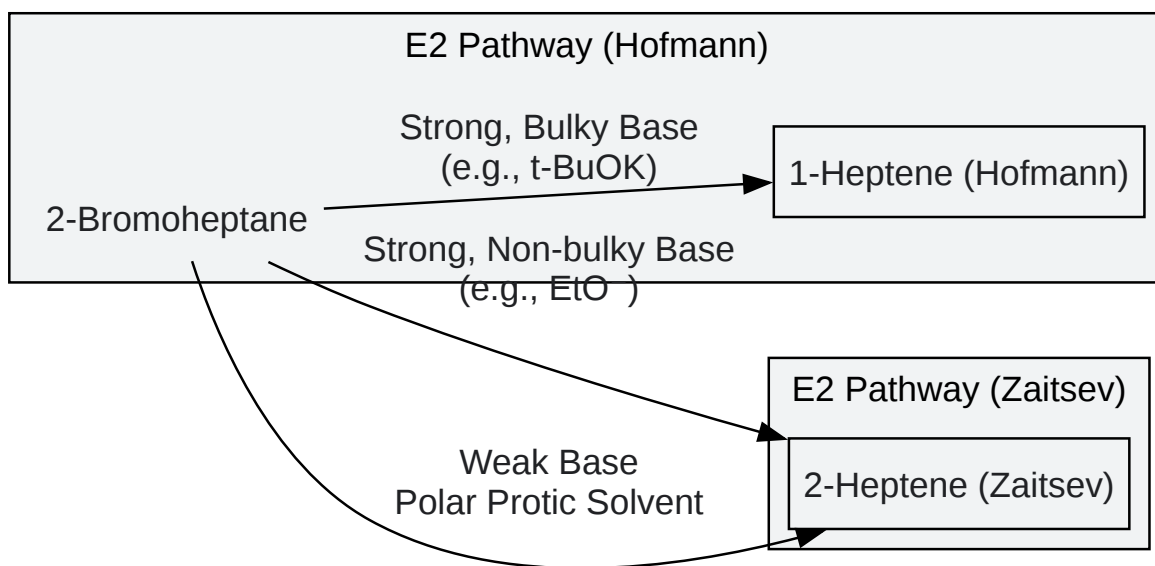
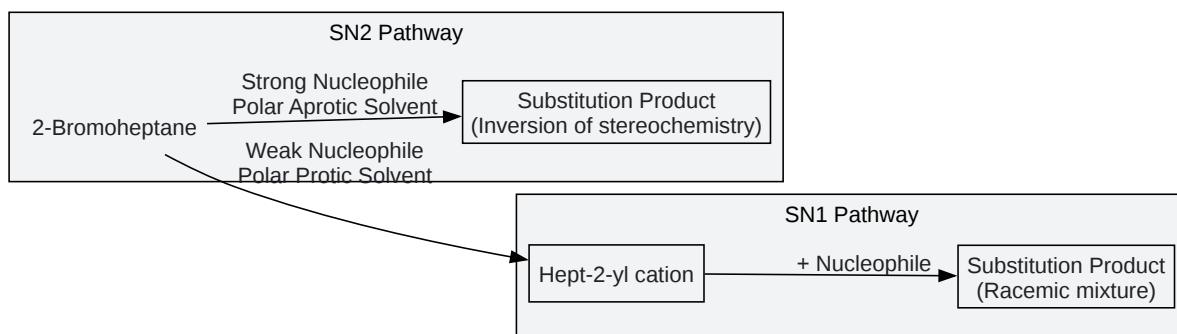
## Key Reactions of 2-Bromoheptane

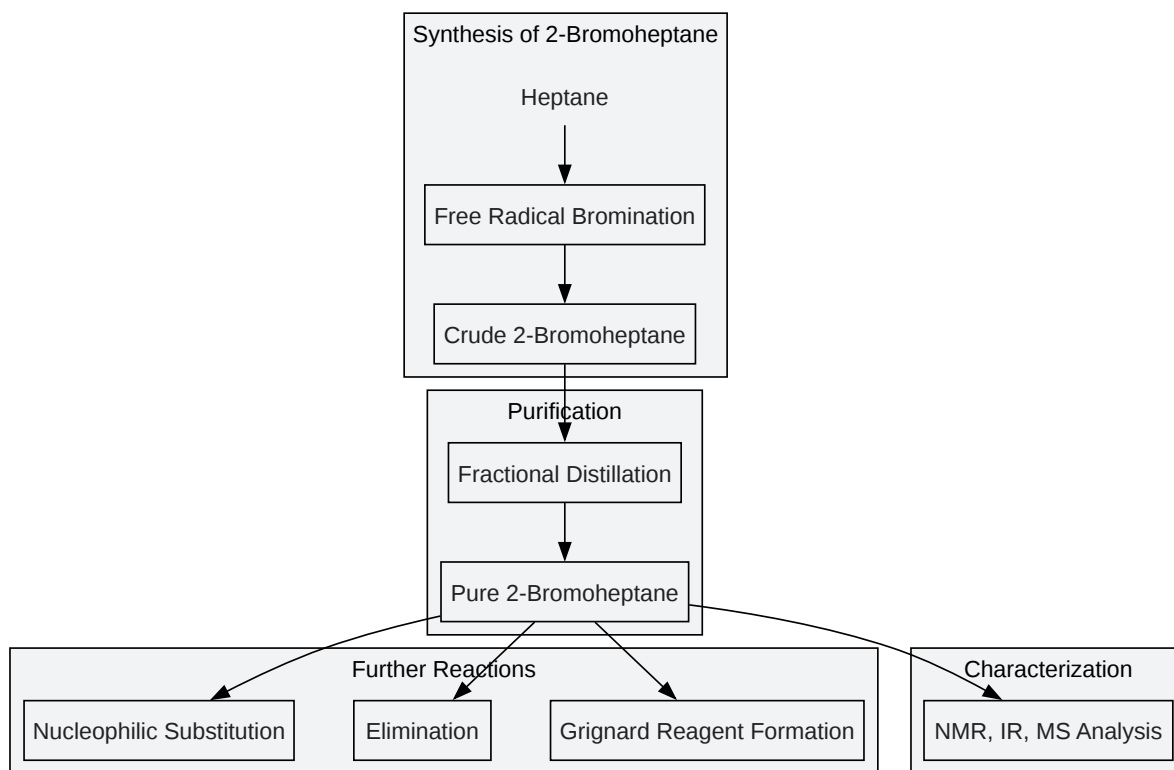
**2-Bromoheptane**'s reactivity is dominated by nucleophilic substitution and elimination reactions, making it a valuable precursor for a wide range of functionalized heptane derivatives.

## Nucleophilic Substitution Reactions (S<sub>N</sub>1 and S<sub>N</sub>2)

As a secondary alkyl halide, **2-bromoheptane** can undergo both S<sub>N</sub>1 and S<sub>N</sub>2 reactions, with the predominant pathway depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

- **S<sub>N</sub>2 Pathway:** Favored by strong, non-bulky nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the chiral center.
- **S<sub>N</sub>1 Pathway:** Favored by weak nucleophiles and polar protic solvents. This pathway involves the formation of a carbocation intermediate, leading to a racemic mixture of products if the starting material is chiral.





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